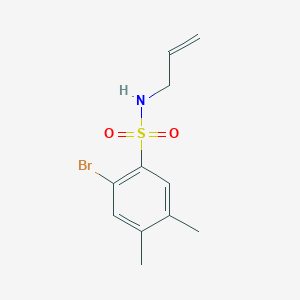
1-(2-Bromobenzoyl)-4-(2-methylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromobenzoyl)-4-(2-methylphenyl)piperazine, also known as BBMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. BBMP is a piperazine derivative that contains a bromobenzoyl group and a 2-methylphenyl group.
Aplicaciones Científicas De Investigación
1-(2-Bromobenzoyl)-4-(2-methylphenyl)piperazine has been studied extensively for its potential applications in the development of new drugs. It has been found to have antipsychotic, antidepressant, and anticonvulsant properties. 1-(2-Bromobenzoyl)-4-(2-methylphenyl)piperazine has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been found to have anxiolytic effects and may be useful in the treatment of anxiety disorders.
Mecanismo De Acción
1-(2-Bromobenzoyl)-4-(2-methylphenyl)piperazine acts as a modulator of neurotransmitter activity in the brain. It has been shown to bind to various receptors, including dopamine receptors, serotonin receptors, and adrenergic receptors. 1-(2-Bromobenzoyl)-4-(2-methylphenyl)piperazine also inhibits the reuptake of neurotransmitters, leading to an increase in their concentration in the brain. This mechanism of action is similar to that of many commonly used antidepressant and antipsychotic drugs.
Biochemical and Physiological Effects
1-(2-Bromobenzoyl)-4-(2-methylphenyl)piperazine has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain. 1-(2-Bromobenzoyl)-4-(2-methylphenyl)piperazine also increases the levels of GABA, an inhibitory neurotransmitter that has a calming effect on the brain. These effects contribute to its anxiolytic and antidepressant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(2-Bromobenzoyl)-4-(2-methylphenyl)piperazine is its relatively simple synthesis method, which makes it easy to produce in a laboratory setting. 1-(2-Bromobenzoyl)-4-(2-methylphenyl)piperazine is also relatively stable and can be stored for extended periods without degradation. However, one limitation of 1-(2-Bromobenzoyl)-4-(2-methylphenyl)piperazine is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are many potential future directions for the study of 1-(2-Bromobenzoyl)-4-(2-methylphenyl)piperazine. One area of research is the development of new drugs based on 1-(2-Bromobenzoyl)-4-(2-methylphenyl)piperazine. 1-(2-Bromobenzoyl)-4-(2-methylphenyl)piperazine has been shown to have promising antipsychotic and antidepressant properties, and further research may lead to the development of new drugs that are more effective and have fewer side effects than current treatments. Another area of research is the study of the mechanism of action of 1-(2-Bromobenzoyl)-4-(2-methylphenyl)piperazine. Understanding how 1-(2-Bromobenzoyl)-4-(2-methylphenyl)piperazine modulates neurotransmitter activity in the brain may lead to new insights into the underlying causes of mental illness. Finally, the study of 1-(2-Bromobenzoyl)-4-(2-methylphenyl)piperazine may also lead to the development of new treatments for anxiety disorders, which are a major public health concern.
Métodos De Síntesis
The synthesis of 1-(2-Bromobenzoyl)-4-(2-methylphenyl)piperazine involves the reaction of 1-bromo-2-nitrobenzene with 2-methylphenylpiperazine in the presence of a reducing agent such as iron powder. The nitro group of 1-bromo-2-nitrobenzene is reduced to an amino group, which then undergoes a nucleophilic substitution reaction with the piperazine ring to form 1-(2-Bromobenzoyl)-4-(2-methylphenyl)piperazine. The synthesis of 1-(2-Bromobenzoyl)-4-(2-methylphenyl)piperazine is relatively simple and can be carried out in a laboratory setting with ease.
Propiedades
Nombre del producto |
1-(2-Bromobenzoyl)-4-(2-methylphenyl)piperazine |
|---|---|
Fórmula molecular |
C18H19BrN2O |
Peso molecular |
359.3 g/mol |
Nombre IUPAC |
(2-bromophenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H19BrN2O/c1-14-6-2-5-9-17(14)20-10-12-21(13-11-20)18(22)15-7-3-4-8-16(15)19/h2-9H,10-13H2,1H3 |
Clave InChI |
RFKIYTZJJPLRQZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CC=C3Br |
SMILES canónico |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CC=C3Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(4-Acetyl-1-piperazinyl)sulfonyl]-2-chlorophenyl pentyl ether](/img/structure/B273004.png)
![4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl butyl ether](/img/structure/B273012.png)


![4-[(2-Isopropylanilino)carbonyl]isophthalic acid](/img/structure/B273050.png)
![1-Acetyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine](/img/structure/B273074.png)
![1-[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B273086.png)
![1-[(5-Isopropyl-4-methyl-2-propoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B273093.png)




